![molecular formula C20H18Cl2N2O2S B2575175 N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide CAS No. 301341-45-7](/img/structure/B2575175.png)
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
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Overview
Description
N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-4-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Structural Analysis and Synthesis
- Research on thiazole and benzamide derivatives has led to the development of compounds with potential applications in drug discovery. For example, studies on the molecular structure and intermolecular interactions of benzamide derivatives provide insights into how these compounds can be optimized for better pharmacological effects (Karabulut et al., 2014). The structural elucidation of these compounds is crucial for understanding their activity and optimizing their properties for specific therapeutic targets.
Pharmacological Applications
- Compounds related to the one have been investigated for their pharmacological effects, including anticonvulsant, antimicrobial, and anticancer activities. For instance, derivatives of 4-thiazolidinone have shown considerable anticonvulsant activity, potentially acting as agonists for benzodiazepine receptors, which are critical for developing new therapeutic agents for epilepsy and other neurological disorders (Faizi et al., 2017). Additionally, thiazole-containing compounds have been synthesized and screened for their antimicrobial properties, offering a foundation for developing new treatments for bacterial and fungal infections (Desai et al., 2013).
Potential for Anticancer Activity
- Another study identified a kinesin spindle protein inhibitor with a thiazole pyrimidinyl structure, highlighting the potential for compounds with similar molecular frameworks to serve as anticancer agents. This research underscores the importance of thiazole derivatives in developing new therapeutic strategies for cancer treatment (Theoclitou et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-2-9-26-16-6-3-13(4-7-16)19(25)24-20-23-12-17(27-20)11-14-10-15(21)5-8-18(14)22/h3-8,10,12H,2,9,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCOJNSKPIDOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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